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Introduction

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2
(TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Unlike other JAK inhibitors that
bind to the conserved ATP-binding site in the catalytic domain (JH1), Deucravacitinib uniquely
targets the regulatory pseudokinase domain (JH2).[1][4] This allosteric mechanism locks TYK2
in an inactive conformation, thereby preventing its activation and downstream signaling.[1][4]

TYK2 is a key mediator of signaling for pro-inflammatory cytokines, including Interleukin-23 (IL-
23), IL-12, and Type | Interferons (IFNs).[1][2][3] By selectively inhibiting TYK2, Deucravacitinib
effectively downregulates the pathogenic IL-23/Th17 pathway, which is implicated in a variety
of immune-mediated diseases.[4][5] This high selectivity for TYK2 over other JAK family
members (JAK1, JAK2, and JAK3) minimizes off-target effects and contributes to a favorable
safety profile.[6][7][8][9]

These application notes provide detailed protocols for key in vitro assays to characterize the
activity and selectivity of Deucravacitinib and similar molecules. The described assays are
fundamental for the preclinical assessment and validation of novel TYK2 inhibitors.

Deucravacitinib Signaling Pathway
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The following diagram illustrates the signaling pathway modulated by Deucravacitinib.
Cytokines such as IL-23 bind to their receptors, leading to the activation of TYK2 and another
JAK family member. This initiates a phosphorylation cascade, culminating in the
phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT)
proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target
genes involved in inflammation. Deucravacitinib, by binding to the TYK2 pseudokinase domain,
prevents the initial activation step, thereby blocking the entire downstream signaling cascade.
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Deucravacitinib Mechanism of Action
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Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of Deucravacitinib across

various assays.

Target/Pathwa

Cell

Assay Type IC50 Reference
y TypelSystem
Probe
Displacement TYK2 Binding Biochemical 0.2nM [6]
Assay
Kinase Binding JAK1, JAK2, ] ]
Biochemical >10,000 nM [6]
Assay JAK3
Cellular IL-23-mediated
. ) Human T-cells 1.1nM [6]
Signaling Assay pSTAT3
Cellular IL-12-mediated
) ) Human NK cells 2.2nM [6]
Signaling Assay pSTAT4
Cellular IFNa-mediated
) ) Pan-T cells 19 nM [6]
Signaling Assay pSTAT1
Whole Blood IL-12-induced Human Whole
1.1 nM [6]
Assay IFNy Blood
Cellular Assay IL-23 Signaling Reporter Assay 2-14 nM [10]
Cellular Assay IL-12 Signaling Reporter Assay 2-14 nM [10]
Type I IFN
Cellular Assay i ) Reporter Assay 2-14 nM [10]
Signaling

Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the direct inhibition of TYK2

kinase activity by Deucravacitinib. The ADP-Glo™ Kinase Assay quantifies the amount of ADP

produced during the kinase reaction.
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Biochemical Kinase Assay Workflow

Materials:

Recombinant human TYK2 enzyme

o TYK2 substrate (e.g., a generic tyrosine kinase substrate peptide)

o ATP

¢ Deucravacitinib

o ADP-Glo™ Kinase Assay Kit (Promega)

o Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)

o White, opaque 384-well assay plates

e Luminometer

Protocol:

o Compound Preparation: Prepare a 10-point serial dilution of Deucravacitinib in DMSO,
followed by a further dilution in kinase reaction buffer. The final DMSO concentration in the
assay should be <1%.

e Kinase Reaction Setup:

o Prepare a master mix containing the TYK2 enzyme and substrate in kinase reaction buffer.

o Add 2.5 uL of the Deucravacitinib dilution or vehicle (for positive and negative controls) to
the wells of a 384-well plate.

o Initiate the kinase reaction by adding 2.5 uL of ATP solution, followed by 5 uL of the
TYK2/substrate master mix.

 Incubation: Cover the plate and incubate at 30°C for 1 hour.

e ADP Detection:
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o Add 10 pL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and
deplete the remaining ATP.

o Incubate at room temperature for 40 minutes.

o Add 20 uL of Kinase Detection Reagent to each well. This reagent converts the ADP
generated by the kinase to ATP and provides luciferase and luciferin to generate a
luminescent signal.

o Incubate at room temperature for 30 minutes.

o Data Acquisition: Measure the luminescence using a plate-reading luminometer.

» Data Analysis: Calculate the percent inhibition for each Deucravacitinib concentration relative
to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by
fitting the data to a four-parameter logistic curve.

Cellular Phospho-STAT (pSTAT) Assay

This protocol outlines a cell-based assay to measure the inhibition of cytokine-induced STAT
phosphorylation by Deucravacitinib. This assay is crucial for determining the compound's
activity in a more physiologically relevant context.

Workflow:
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Cellular pSTAT Assay Workflow

Materials:
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e Human T-cells or other relevant immune cells

e Cell culture medium

o Deucravacitinib

e Recombinant human IL-23 (or other relevant cytokine, e.g., IFNQ)

» Fixation and permeabilization buffers

o Fluorescently-labeled antibody against phosphorylated STAT (e.g., Alexa Fluor 647 anti-
PSTAT3)

e Flow cytometer

Protocol:

o Cell Culture: Culture human T-cells in appropriate medium. Prior to the assay, starve the
cells in low-serum medium for 4-6 hours to reduce basal STAT phosphorylation.

e Compound Treatment:

o Plate the starved cells in a 96-well U-bottom plate.

o Add serial dilutions of Deucravacitinib to the wells and pre-incubate for 1-2 hours at 37°C.

e Cytokine Stimulation:

o Stimulate the cells by adding IL-23 to a final concentration known to induce a robust
pSTAT response (e.g., 10 ng/mL).

o Incubate for 15-30 minutes at 37°C.

e Staining:

o Fix the cells by adding a fixation buffer.

o Permeabilize the cells using a permeabilization buffer.
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o Stain the intracellular pSTAT by adding the fluorescently-labeled anti-pSTAT3 antibody.

o Incubate in the dark for 30-60 minutes at room temperature.

o Data Acquisition: Wash the cells and acquire data on a flow cytometer, measuring the
fluorescence intensity of the pSTAT signal.

o Data Analysis: Determine the median fluorescence intensity (MFI) for each sample.
Calculate the percent inhibition of pSTAT signaling at each Deucravacitinib concentration
and determine the IC50 value.

Cytokine Release Assay

This protocol details a method to assess the ability of Deucravacitinib to inhibit the release of
downstream pro-inflammatory cytokines, such as IL-17A, from stimulated immune cells.

Workflow:
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Cell Culture & Treatment
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(Perform ELISA for the target cytokine (e.g., IL-17AD
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Cytokine Release Assay Workflow

Materials:

e Human Peripheral Blood Mononuclear Cells (PBMCSs)

e RPMI-1640 medium supplemented with 10% FBS

e Deucravacitinib
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¢ Recombinant human IL-23

o ELISA kit for the target cytokine (e.g., Human IL-17A ELISA Kit)

e Microplate reader

Protocol:

» Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient

centrifugation.

e Cell Treatment and Stimulation:

o

[¢]

o

[e]

Plate the PBMCs in a 96-well flat-bottom plate.
Add serial dilutions of Deucravacitinib and incubate for 1 hour.
Stimulate the cells with an optimal concentration of I1L-23.

Incubate the plate for 24-48 hours at 37°C in a humidified COz2 incubator.

e Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

o ELISA:

Perform the ELISA for the target cytokine (e.g., IL-17A) on the collected supernatants
according to the manufacturer's instructions. This typically involves adding the supernatant
to an antibody-coated plate, followed by the addition of a detection antibody and a
substrate for color development.

o Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate

reader.

o Data Analysis: Generate a standard curve from the absorbance values of the known

standards. Use this curve to calculate the concentration of the cytokine in each sample.

Determine the percent inhibition of cytokine release for each Deucravacitinib concentration

and calculate the IC50 value.
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Assay Validation

Validation of these in vitro assays is critical to ensure the reliability, reproducibility, and
accuracy of the data. Key validation parameters, based on ICH M10 guidelines for bioanalytical
method validation where applicable, should be assessed.[1][2][3][4][6]

Key Validation Parameters:
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Acceptance Criteria

Parameter Description
(Example)
The closeness of agreement
among a series of
measurements from multiple o o
o ) Coefficient of Variation (CV) <
Precision samplings of the same
20%
homogeneous sample.
Assessed as intra-assay and
inter-assay variability.
The closeness of the mean Recovery of 80-120% of the
Accuracy test results obtained by the nominal value for quality

assay to the true value.

control samples.

Linearity & Range

The ability of the assay to elicit
test results that are directly
proportional to the
concentration of the analyte.
The range is the interval
between the upper and lower
concentrations of the analyte
that have been demonstrated
to be determined with
acceptable precision,

accuracy, and linearity.

Correlation coefficient (r?) =

0.98 for the standard curve.

The ability to assess

unequivocally the analyte in

No significant interference from

Specificity & Selectivity the presence of components the matrix or related
that may be expected to be compounds.
present.
A measure of the assay's Assay performance remains
capacity to remain unaffected within acceptable limits when
Robustness by small, but deliberate, parameters like incubation time

variations in method

parameters.

or temperature are slightly

varied.
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The lowest amount of analyte

o ) in a sample that can be ) ] )
Limit of Detection (LOD) & - ) Signal-to-noise ratio = 3 for
o o detected and quantified with
Limit of Quantitation (LOQ) o LOD and = 10 for LOQ.
acceptable precision and

accuracy, respectively.

By implementing these detailed protocols and adhering to rigorous validation standards,
researchers can confidently assess the in vitro pharmacology of Deucravacitinib and other
novel TYK2 inhibitors, facilitating their advancement in the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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